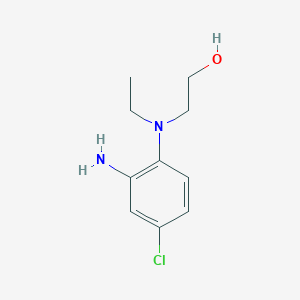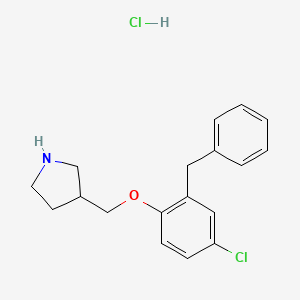
7-Brom-5-chlor-4-Azaindol
Übersicht
Beschreibung
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. It is a derivative of pyrrolopyridine, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in cancer research where it may act as an inhibitor for certain kinases.
Safety and Hazards
Wirkmechanismus
Target of Action
7-Bromo-5-chloro-4-Azaindole, also known as 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, has been found to target CDK9/Cyclin T and Haspin kinases . These kinases play crucial roles in cell cycle regulation and chromosomal segregation, respectively . Additionally, it has been suggested that this compound may also target Tyrosine Protein Kinase SRC , which is involved in various cellular processes including growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has shown inhibitory potential against CDK9/Cyclin T and Haspin kinases in the nanomolar to low micromolar range .
Biochemical Pathways
The inhibition of CDK9/Cyclin T and Haspin kinases by 7-Bromo-5-chloro-4-Azaindole can affect multiple biochemical pathways. For instance, the inhibition of CDK9/Cyclin T can disrupt the phosphorylation of RNA polymerase II, affecting transcriptional elongation . On the other hand, inhibition of Haspin kinase can interfere with chromosome segregation during mitosis .
Result of Action
The inhibition of CDK9/Cyclin T and Haspin kinases by 7-Bromo-5-chloro-4-Azaindole can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell growth arrest . Additionally, it can interfere with chromosome segregation during mitosis, potentially leading to cell death .
Biochemische Analyse
Biochemical Properties
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromine and chlorine substituents enhance its binding affinity to these enzymes, facilitating the formation of stable enzyme-inhibitor complexes. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been shown to interact with various proteins, altering their conformation and activity .
Cellular Effects
The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This, in turn, affects gene expression patterns and metabolic flux within the cell. Furthermore, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been implicated in the regulation of apoptosis and cell proliferation, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chlorine atoms participate in halogen bonding with amino acid residues in enzyme active sites, enhancing its inhibitory potency. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can act as an allosteric modulator, inducing conformational changes in target proteins that affect their activity. These interactions result in the inhibition or activation of enzymatic functions, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At low doses, the compound has been found to selectively inhibit specific kinases without causing significant toxicity. At higher doses, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can alter metabolite levels, leading to changes in cellular energy homeostasis. These metabolic effects are critical for understanding the compound’s broader impact on cellular physiology .
Transport and Distribution
Within cells and tissues, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within the cell. Studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can accumulate in certain cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a key determinant of its activity. The compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-4-Azaindole typically involves halogenation reactions. One common method is the bromination and chlorination of pyrrolopyridine derivatives. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 7-Azaindole
Uniqueness
7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMQFXKQROQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693899 | |
| Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-90-1 | |
| Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)



![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)
![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)
![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)
